molecular formula C8H9N5O2 B13500185 Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate

Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate

Cat. No.: B13500185
M. Wt: 207.19 g/mol
InChI Key: ZMNHNDLJAMUEQD-UHFFFAOYSA-N
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Description

Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a][1,3,5]triazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of methyl hydrazinecarboxylate with 3-amino-4-methylpyrazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate

InChI

InChI=1S/C8H9N5O2/c1-4-5(7(14)15-2)6-10-3-11-8(9)13(6)12-4/h3H,1-2H3,(H2,9,10,11)

InChI Key

ZMNHNDLJAMUEQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C(=O)OC)N=CN=C2N

Origin of Product

United States

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